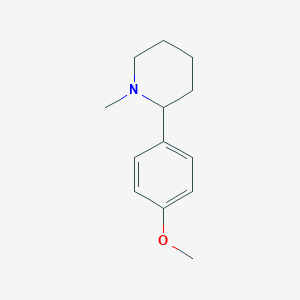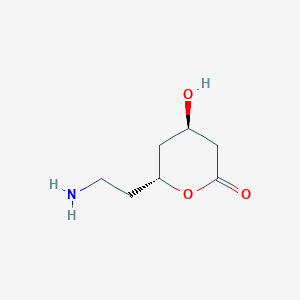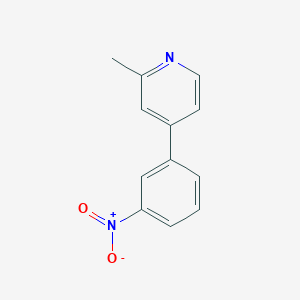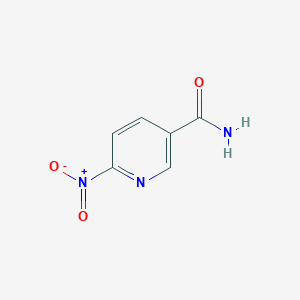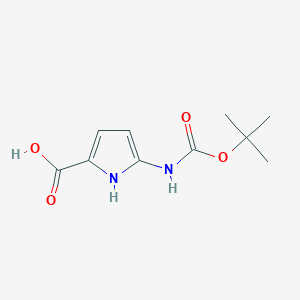![molecular formula C13H14ClN3OS B11771629 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B11771629.png)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone typically involves multi-step procedures. One common method involves the reaction of 2-chlorobenzothiazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antipsychotic agent.
Biological Studies: The compound is used in studies involving protein-ligand interactions and molecular docking to understand its binding affinity and mechanism of action.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In antipsychotic applications, it may act as a dopamine or serotonin antagonist, modulating neurotransmitter activity in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares a similar structure but lacks the chloroethanone moiety.
2-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one: This derivative has a hydroxyethyl group instead of a chloro group and exhibits different biological activities.
Uniqueness
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroethanone moiety allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H14ClN3OS |
|---|---|
Poids moléculaire |
295.79 g/mol |
Nom IUPAC |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C13H14ClN3OS/c14-9-12(18)16-5-7-17(8-6-16)13-15-10-3-1-2-4-11(10)19-13/h1-4H,5-9H2 |
Clé InChI |
GKIUXXTZKROZQA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



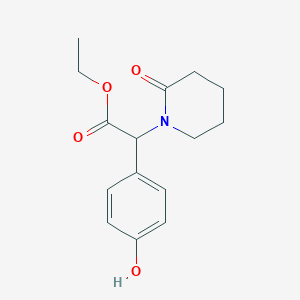


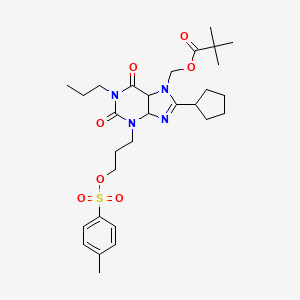

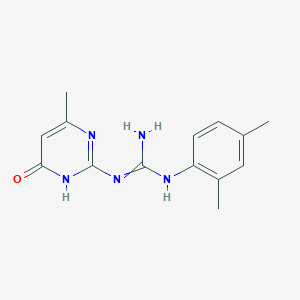
![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)

